molecular formula C3H4ClK B14284410 potassium;3-chloroprop-1-ene CAS No. 138805-25-1

potassium;3-chloroprop-1-ene

Cat. No.: B14284410
CAS No.: 138805-25-1
M. Wt: 114.61 g/mol
InChI Key: NBXATYLCGYNYDA-UHFFFAOYSA-N
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Description

Significance of Allylic Halides in Synthetic Strategies

Allylic halides, the class of compounds to which 3-chloroprop-1-ene belongs, are characterized by a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. fiveable.me This structural motif imparts unique reactivity, making them highly prized intermediates in organic synthesis. pearson.com

They are susceptible to nucleophilic substitution reactions, which can proceed through both Sₙ1 and Sₙ2 pathways. libretexts.orglibretexts.org The ability of the adjacent double bond to stabilize the transition state through conjugation enhances the rate of Sₙ2 reactions compared to their saturated counterparts. libretexts.orglibretexts.org For instance, the transition state in the Sₙ2 displacement of 3-chloroprop-1-ene is stabilized by the overlap of the π orbitals of the double bond with the orbitals of the incoming nucleophile and the leaving group. libretexts.org

Furthermore, the stability of the resulting allyl cation makes allylic halides amenable to Sₙ1 reactions. libretexts.org This dual reactivity allows for a broad range of transformations, including the synthesis of alcohols, ethers, amines, and other functionalized molecules. wikipedia.orgpearson.com The versatility of allylic halides is also evident in their participation in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Evolution of Research Paradigms in 3-Chloroprop-1-ene Chemistry

The chemistry of 3-chloroprop-1-ene has evolved significantly since its first synthesis in 1857. wikipedia.org Initially, its utility was primarily explored in nucleophilic substitution and addition reactions. For instance, the industrial production of epichlorohydrin, a key monomer for epoxy resins, relies on the reaction of 3-chloroprop-1-ene. wikipedia.orglibretexts.org

In recent decades, the advent of transition metal-catalyzed cross-coupling reactions has opened new avenues for the application of 3-chloroprop-1-ene. nih.govgoogle.com These modern synthetic methods have enabled the use of 3-chloroprop-1-ene as an effective coupling partner in the formation of complex organic molecules, finding applications in pharmaceuticals and materials science. The development of more efficient and selective catalysts continues to expand the synthetic potential of this versatile building block. nih.gov

Data and Properties of 3-Chloroprop-1-ene

Below are tables summarizing key physical and isomeric data for 3-chloroprop-1-ene and its related isomers.

Table 1: Physical Properties of 3-Chloroprop-1-ene

PropertyValue
IUPAC Name 3-Chloroprop-1-ene
CAS Number 107-05-1
Molecular Formula C₃H₅Cl
Molar Mass 76.52 g/mol
Appearance Colorless liquid
Density 0.939 g/mL at 25°C
Melting Point -136 °C
Boiling Point 44-46 °C
Water Solubility 3.6 g/L at 20°C
Solubility Miscible with alcohol, ether, acetone

Source: wikipedia.orggelest.com

Table 2: Isomers of C₃H₅Cl

Isomer NameStructureGeometric Isomerism
3-Chloroprop-1-ene CH₂=CHCH₂ClNo
(E)-1-Chloroprop-1-ene trans-CH₃CH=CHClYes
(Z)-1-Chloroprop-1-ene cis-CH₃CH=CHClYes
2-Chloropropene CH₂=CClCH₃No

Source: docbrown.infobrainly.comsarthaks.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

138805-25-1

Molecular Formula

C3H4ClK

Molecular Weight

114.61 g/mol

IUPAC Name

potassium;3-chloroprop-1-ene

InChI

InChI=1S/C3H4Cl.K/c1-2-3-4;/h2-3H,1H2;/q-1;+1

InChI Key

NBXATYLCGYNYDA-UHFFFAOYSA-N

Canonical SMILES

C=C[CH-]Cl.[K+]

Origin of Product

United States

Synthetic Methodologies for 3 Chloroprop 1 Ene and Functional Derivatives

Established Synthetic Pathways for 3-Chloroprop-1-ene Backbones

The creation of the fundamental 3-chloroprop-1-ene structure and related allylic systems can be achieved through several established organometallic routes. These methods often involve the formation of carbon-carbon bonds, laying the groundwork for more complex molecular architectures.

Grignard Reaction Approaches to Allylic Systems

Grignard reagents are a cornerstone in the synthesis of allylic systems. The reaction of an allylic halide, such as 3-chloroprop-1-ene, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) generates an allyl Grignard reagent (allylmagnesium halide). youtube.comorgsyn.org This organometallic intermediate is a potent nucleophile and can react with various electrophiles to form new carbon-carbon bonds. nih.gov

A common application is the reaction of allylmagnesium bromide with aldehydes or ketones to produce allylic alcohols. youtube.comstackexchange.com However, a notable characteristic of allylic Grignard reagents is their tendency to undergo allylic rearrangement, where the point of attachment to the electrophile can occur at either the alpha or gamma position of the original allyl system. This can lead to the formation of isomeric products. stackexchange.com The regioselectivity of the reaction can be influenced by factors such as the steric bulk of the reactants. stackexchange.com

For instance, the reaction of allylmagnesium bromide with a ketone can yield two different alcohol isomers. The ratio of these products is dependent on the steric hindrance around the carbonyl group and the Grignard reagent itself. stackexchange.com

Table 1: Examples of Grignard Reactions in Allylic System Synthesis

Allylic HalideElectrophileMajor ProductMinor ProductReference
Crotyl bromideDiethylketone4-methyl-2-hexen-4-ol3-methyl-5-hexen-3-ol stackexchange.com
α-Methylallyl bromideDiethylketone3-methyl-5-hexen-3-ol4-methyl-2-hexen-4-ol stackexchange.com

It is also important to note that the formation of the Grignard reagent itself can be accompanied by a side reaction, specifically a Wurtz-type coupling, which results in the dimerization of the allylic halide to form a 1,5-diene. youtube.comorgsyn.org This can be minimized by performing the reaction in the presence of the electrophile, so the Grignard reagent reacts as it is formed. youtube.com

Organolithium Intermediates in Allylic Alcohol Synthesis

Similar to Grignard reagents, organolithium compounds are powerful nucleophiles used in the synthesis of allylic alcohols. wikipedia.org Alkyllithium reagents can add to the carbonyl group of aldehydes and ketones to form alcohols. wikipedia.org For the synthesis of allylic alcohols, vinyllithium (B1195746) reagents can be employed. wikipedia.org

Organolithium reagents can be prepared through various methods, including the reaction of an organic halide with lithium metal or through transmetalation reactions. While highly reactive, the use of organolithium reagents can sometimes be limited by side reactions. wikipedia.org

The reaction of organolithium reagents with allylic alcohols themselves can also lead to interesting transformations, although this typically involves deprotonation or other reactions rather than the direct synthesis of a new allylic alcohol from a simpler precursor. acs.org

Advanced Functionalization of 3-Chloroprop-1-ene

Beyond the initial formation of the allylic backbone, 3-chloroprop-1-ene and its derivatives are valuable precursors for a diverse array of functionalized molecules. These transformations introduce new atoms and functional groups, leading to compounds with a wide range of chemical properties and potential applications.

Synthesis of Halogenated Allylic Alcohols

Halogenated allylic alcohols are important synthetic intermediates. One method for their preparation involves the reaction of aryl allylic alcohols with excess dimethyl sulfoxide (B87167) (DMSO) and an oxalyl halide, such as oxalyl chloride or oxalyl bromide, under Moffatt-Swern conditions. organic-chemistry.org The outcome of this reaction is influenced by the electronic nature of the aromatic ring. Electron-poor aromatic rings tend to favor the formation of halogenated unsaturated ketones, whereas electron-donating groups in the ortho or para positions promote the formation of the allylic halide. organic-chemistry.org

Another approach involves the conversion of allylic alcohols to allylic chlorides. For example, secondary allylic alcohols can be effectively converted to the corresponding chlorides using acetyl chloride in ethanol. organic-chemistry.org

Table 2: Synthesis of Halogenated Allylic Derivatives

Starting MaterialReagentsProduct TypeReference
Aryl allylic alcohol (electron-poor ring)DMSO, oxalyl halideHalogenated unsaturated ketone organic-chemistry.org
Aryl allylic alcohol (electron-rich ring)DMSO, oxalyl halideAllylic halide organic-chemistry.org
Secondary allylic alcoholAcetyl chloride, ethanolAllylic chloride organic-chemistry.org

Heterocyclic Compound Formation from Dichloropropenes

Dichloropropenes, such as 1,3-dichloropropene (B49464) and 2,3-dichloropropene, are key starting materials for the synthesis of various heterocyclic compounds. wikipedia.orgresearchgate.net These reactions often involve cyclization processes where the dichloropropene unit provides the carbon framework for the new ring system.

For example, 2,3-dichloropropene can be used to synthesize sulfur-containing heterocycles. researchgate.net The reaction of 2,3-dichloropropene with elemental sulfur in a basic and reducing system, such as potassium hydroxide (B78521) in hydrazine (B178648) hydrate (B1144303), can lead to the formation of bis(2-chloroprop-2-en-1-yl)sulfide. This intermediate can then undergo cyclization to form thiophene (B33073) derivatives. researchgate.net

The formation of various sulfur-containing heterocycles, including 1,2,5-thiadiazoles and 1,2-dithiazoles, can also be achieved through the reaction of various organic substrates with disulfur (B1233692) dichloride. researchgate.net The specific products obtained are often dependent on the reaction conditions, including the solvent, base, and temperature. researchgate.net

Preparation of Organochalcogen Compounds in Potassium-Hydrazine Hydrate Systems

The potassium-hydrazine hydrate system provides a unique reactive environment for the synthesis of organochalcogen compounds, particularly those derived from 2,3-dichloropropene. researchgate.netresearchgate.net Chalcogens, in this context, primarily refer to sulfur, selenium, and tellurium.

In this system, 2,3-dichloropropene can react with elemental chalcogens or their derivatives to yield a variety of organochalcogen compounds. For instance, the reaction of 2,3-dichloropropene with diphenyl disulfide in a hydrazine hydrate-potassium hydroxide medium can selectively produce 2-chloro-3-phenylsulfanylprop-1-ene, 1-phenylsulfanylpropadiene, or 1-phenylsulfanylprop-1-yne depending on the reaction temperature. researchgate.net This demonstrates a "domino reaction" where one product is successively transformed into the next. researchgate.net

Similarly, reacting dimethyldiselenide with 2,3-dichloro-1-propene (B165496) in a hydrazine hydrate-KOH medium can yield 2-chloro-3-methylselanyl-1-propene in high yield. researchgate.net The nature of the chalcogen itself can significantly influence the reaction's outcome. For example, while dipotassium (B57713) propane-1,3-dithiolate and -diselenolate react with 2,3-dichloropropene to give substitution products, dipotassium propane-1,3-ditellurolate promotes the elimination of both chlorine atoms to form allene (B1206475). researchgate.net

Table 3: Selective Synthesis of Organochalcogen Compounds from 2,3-Dichloropropene

Chalcogen ReagentReaction TemperatureMajor ProductReference
Diphenyl disulfide30–35°C2-chloro-3-phenylsulfanylprop-1-ene researchgate.net
Diphenyl disulfideHigher Temperature1-phenylsulfanylpropadiene researchgate.net
Diphenyl disulfide60°C(Z)-1,2-bis(phenylsulfanyl)prop-1-ene researchgate.net
Dimethyldiselenide20–25°C2-chloro-3-methylselanyl-1-propene researchgate.net

Palladium-Catalyzed Allylation Reactions

Palladium-catalyzed allylic substitution, most notably the Tsuji-Trost reaction, is a powerful and widely utilized method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govresearchgate.netresearchgate.net This reaction typically involves the use of a palladium(0) catalyst which reacts with an allylic substrate, such as 3-chloroprop-1-ene, to form a π-allylpalladium complex. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack, leading to the formation of the allylated product. nih.govresearchgate.net

The general mechanism begins with the coordination of the palladium(0) catalyst to the double bond of the allyl chloride, forming an η2 π-allyl complex. nih.gov Subsequently, oxidative addition occurs, where the chloride leaving group is expelled, resulting in the formation of a cationic η3 π-allylpalladium(II) complex. nih.govateneo.edu The nature of the nucleophile then dictates the subsequent steps. "Soft" nucleophiles, which are derived from acids with a pKa typically less than 25, can directly attack the allyl moiety of the complex. nih.govateneo.edu In contrast, "hard" nucleophiles, with conjugate acid pKa values generally above 25, tend to first attack the palladium center, followed by reductive elimination to yield the final product. nih.govateneo.edu

The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is often directed to the less sterically hindered position of the allyl group. nih.gov However, this can be influenced by the nature of the nucleophile and the ligands employed in the catalytic system. nih.gov A variety of nucleophiles, including carbon, nitrogen, and oxygen-based species, have been successfully employed in these reactions.

A solvent-free, mechanochemical approach to the Tsuji-Trost reaction has been developed, offering an environmentally benign alternative to traditional solution-phase reactions. This method utilizes low catalyst loadings and short reaction times for the allylation of various nucleophiles. researchgate.net

Below is a table summarizing the palladium-catalyzed allylation of various nucleophiles with allylic precursors.

Table 1: Palladium-Catalyzed Allylation of Various Nucleophiles

Nucleophile Allyl Source Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Ref.
4-Hydroxybiphenyl Allyl trimethylammonium chloride [Pd(allyl)Cl]₂ / rac-BINAP K₂CO₃ or Cs₂CO₃ Toluene 60 1.5 up to 99 researchgate.net
Dimethyl malonate Allylic compound Pd(PPh₃)₄ t-BuOK THF 50 12 90 ateneo.edu
(η⁶-Toluene)Cr(CO)₃ Cyclohex-2-en-1-yl pivalate Pd₂(dba)₃ / Xantphos LiN(SiMe₃)₂ THF 25 2 96 nih.gov
(η⁶-m-Methylanisole)Cr(CO)₃ Cyclohex-2-en-1-yl pivalate Pd₂(dba)₃ / Xantphos LiN(SiMe₃)₂ THF 25 2 80 nih.gov

N-Alkylation Reactions using Phase Transfer Catalysis with Potassium Carbonate

Phase transfer catalysis (PTC) is a highly effective and environmentally conscious method for conducting N-alkylation reactions. google.com This technique is particularly advantageous for the reaction of N-nucleophiles with alkyl halides like 3-chloroprop-1-ene, as it often allows for the use of milder and more economical inorganic bases, such as potassium carbonate, in place of strong organic or organometallic bases. google.com PTC can be performed in biphasic systems or under solvent-free conditions, enhancing its green credentials. google.comacs.org

The fundamental principle of phase transfer catalysis involves a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), which facilitates the transfer of a reactant from one phase to another where the reaction occurs. google.com In the context of N-alkylation of heterocyclic compounds, the phase transfer catalyst transports the deprotonated N-anion from the solid or aqueous phase (containing potassium carbonate) to the organic phase where the alkylating agent, 3-chloroprop-1-ene, resides.

This methodology has been successfully applied to the N-alkylation of a wide range of nitrogen-containing heterocycles, including pyrazoles, imidazoles, and benzotriazoles, as well as amides. researchgate.netresearchgate.netacs.orgclockss.org The use of potassium carbonate as the base is common in these reactions, providing a solid, easily removable, and mild basic environment. researchgate.netorganic-chemistry.orgrsc.org

Solvent-free conditions are particularly attractive for these reactions, as they simplify work-up procedures and reduce waste. acs.orgrsc.org For example, the selective allylation of azoles with allyl bromide has been achieved in high yields under solid-liquid phase transfer catalysis without a solvent, using potassium carbonate as the base. clockss.org

The following table provides examples of N-alkylation reactions using 3-chloroprop-1-ene or related allyl halides with various nitrogen-containing compounds under phase transfer catalysis conditions with potassium carbonate.

Table 2: N-Alkylation using Phase Transfer Catalysis with Potassium Carbonate

Substrate Alkylating Agent Catalyst Base Solvent Temp. (°C) Time (h) Yield (%) Ref.
Pyrazole Propargyl bromide TBAB K₂CO₃ None 25 0.5 85 researchgate.net
Pyrazole Allyl bromide TBAB K₂CO₃ None 25 0.5 92 clockss.org
Imidazole Allyl bromide TBAB K₂CO₃ None 25 0.5 90 clockss.org
1,2,4-Triazole Allyl bromide TBAB K₂CO₃ None 25 0.5 85 clockss.org
Benzotriazole Allyl bromide TBAB K₂CO₃ None 25 0.5 95 clockss.org
Benzamide Benzyl chloride Aliquat 336 K₂CO₃ None 100 1 >95 acs.org

Reaction Mechanisms and Reactivity Profiles of 3 Chloroprop 1 Ene

Nucleophilic Substitution Reactions

3-Chloroprop-1-ene, also known as allyl chloride, readily participates in nucleophilic substitution reactions. The reactivity of the carbon-chlorine bond is significantly influenced by the adjacent carbon-carbon double bond. This allows for substitution to occur via different mechanisms, which are influenced by the reaction conditions and the nature of the nucleophile.

SN1 Reactivity and Resonance-Stabilized Carbocation Intermediates

Under conditions that favor a unimolecular nucleophilic substitution (SN1) mechanism, such as in the presence of a weak nucleophile or in a polar protic solvent, 3-chloroprop-1-ene can ionize to form a carbocation intermediate. quora.comlibretexts.org The loss of the chloride ion results in the formation of an allyl carbocation. organicmystery.com This carbocation is notably stabilized by resonance, where the positive charge is delocalized over two carbon atoms. libretexts.orglibretexts.orgaskfilo.com This delocalization significantly lowers the energy of the intermediate, making it more stable than a simple primary carbocation. libretexts.orglibretexts.org

Resonance Structures of the Allyl Carbocation
Resonance Structure 1Resonance Structure 2
H₂C=CH-CH₂⁺⁺H₂C-CH=CH₂

Nucleophilic Substitution by Hydroxide (B78521) Ions: Mechanism and Outcomes in Aqueous Potassium Hydroxide

When 3-chloroprop-1-ene is treated with an aqueous solution of potassium hydroxide, a nucleophilic substitution reaction occurs, yielding allyl alcohol as the primary product. organicmystery.comchemguide.co.uk In this reaction, the hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride ion. chemguide.co.uk

The reaction can proceed through either an SN1 or SN2 mechanism, and the predominant pathway is influenced by factors such as the concentration of the hydroxide solution and the solvent. Given that hydroxide is a strong nucleophile, an SN2 mechanism is often favored. quora.com In this bimolecular process, the hydroxide ion attacks the carbon atom bonded to the chlorine in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral. However, due to the formation of the resonance-stabilized allyl carbocation in an SN1 pathway, a mixture of products can also be observed.

Under typical conditions for hydrolysis with aqueous potassium hydroxide, the main organic product is allyl alcohol. mdpi.com However, side reactions such as elimination can also occur, particularly if the reaction is heated or if a less aqueous, more alcoholic solvent is used. chemguide.co.uk The formation of diallyl ether can also be observed as a byproduct. mdpi.com

Reaction of 3-Chloroprop-1-ene with Aqueous Potassium Hydroxide
ReactantReagentMain ProductByproduct
3-Chloroprop-1-eneAqueous Potassium HydroxideAllyl AlcoholDiallyl Ether

Substitution of Allylic Halides in Organometallic Complexes, e.g., Tungsten Derivatives

The reactivity of allylic halides like 3-chloroprop-1-ene extends to the realm of organometallic chemistry. Tungsten complexes, for instance, can catalyze or participate in the nucleophilic substitution of the allylic chloride. nih.govacs.org

In these reactions, the tungsten complex can act as a Lewis acid, activating the C-Cl bond and facilitating its cleavage. nih.gov Alternatively, the tungsten center can directly participate in the reaction through the formation of a tungsten-allyl intermediate. For example, the reaction of 3-chloroprop-1-ene with a tungsten carbonyl complex can lead to the formation of an η³-allyl tungsten complex. askfilo.comchegg.com This intermediate can then react with various nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with high regioselectivity. organic-chemistry.org These tungsten-catalyzed allylic substitutions offer a powerful method for the formation of complex organic molecules under mild conditions. nih.govorganic-chemistry.org

Elimination Reactions Mediated by Basic Conditionsquora.com

In the presence of a strong base, 3-chloroprop-1-ene can undergo an elimination reaction to form allene (B1206475) (1,2-propadiene). solubilityofthings.comlibretexts.org This reaction competes with nucleophilic substitution, and the outcome is highly dependent on the reaction conditions. chemguide.co.uk

Mechanistic Investigations of E2 Pathways

The elimination of a hydrogen and a chlorine atom from adjacent carbons in 3-chloroprop-1-ene typically proceeds via a bimolecular elimination (E2) mechanism. wikipedia.orglibretexts.org This is a one-step, concerted process where the base abstracts a proton from the carbon adjacent to the one bearing the chlorine, and the chloride ion departs simultaneously, leading to the formation of a new pi bond. masterorganicchemistry.comyoutube.com

For the E2 reaction to occur, a specific stereochemical arrangement is generally required, with the abstracted proton and the leaving group in an anti-periplanar conformation. wikipedia.org The rate of the E2 reaction is dependent on the concentrations of both the 3-chloroprop-1-ene and the base. wikipedia.orgmasterorganicchemistry.com Strong, sterically hindered bases and higher temperatures tend to favor the E2 pathway over SN2 substitution. chemguide.co.uklumenlearning.com

Addition Reactions Across the Alkene Moiety

The double bond in 3-chloroprop-1-ene is susceptible to addition reactions. chemcess.com Electrophiles can add across the carbon-carbon double bond, leading to the formation of a more saturated compound. The orientation of this addition is governed by electronic effects, including the inductive effect of the chlorine atom and the stability of the resulting carbocation intermediate. acs.org

For example, the addition of hydrogen halides (like HBr or HCl) proceeds via an electrophilic addition mechanism. youtube.com The initial attack by the electrophilic proton occurs at the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation adjacent to the chlorine-bearing carbon. The subsequent attack by the halide ion then yields the dihalogenated product. acs.org The presence of the electron-withdrawing chlorine atom can influence the regioselectivity of the addition. acs.org

Radical Addition Reactions (e.g., Hydrosilylation)

Hydrosilylation is a significant reaction involving the addition of a silicon-hydrogen bond across a carbon-carbon double bond. wikipedia.org This process is a commercially important method for synthesizing organosilicon compounds. wikipedia.org The reaction is typically catalyzed by transition metals, most notably platinum compounds. wikipedia.orgyoutube.com

The generally accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgyoutube.com This mechanism involves the following key steps:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent metal catalyst. libretexts.org

Alkene Coordination: The alkene, in this case, 3-chloroprop-1-ene, coordinates to the metal center. libretexts.org

Insertion: The alkene inserts into the metal-hydride bond. libretexts.org

Reductive Elimination: The resulting alkylsilyl metal complex undergoes reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Hydrosilylation of terminal alkenes like 3-chloroprop-1-ene typically follows an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon. wikipedia.org The reactivity of the alkene in hydrosilylation is influenced by steric factors; more substituted alkenes react more slowly. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example, involving a conjugated diene and a dienophile to form a six-membered ring. libretexts.org In the context of 3-chloroprop-1-ene, it can act as a dienophile.

The key features of the Diels-Alder reaction are:

It is a concerted reaction where bond formation and breaking occur in a single step. masterorganicchemistry.com

The reaction is favored when the dienophile has electron-withdrawing groups and the diene has electron-donating groups.

The stereochemistry of the reactants is retained in the product. masterorganicchemistry.com

While simple alkenes like ethene require harsh conditions for the Diels-Alder reaction, the presence of the chlorine atom in 3-chloroprop-1-ene can influence its reactivity as a dienophile. Other cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, are also known. nih.govacs.org The [3+2] cycloaddition of oxyallyl cations with a 2π partner is a method for creating five-membered rings. nih.gov

Oxidation and Reduction Chemistry of 3-Chloroprop-1-ene Functionalities

The double bond and the allylic chloride functionality in 3-chloroprop-1-ene allow for a variety of oxidation and reduction reactions. For instance, the double bond can be epoxidized to form epichlorohydrin, a key industrial chemical. wikipedia.org The chlorine atom can be substituted through nucleophilic substitution reactions. solubilityofthings.comquora.com

Metal-Catalyzed Transformations

Metal-catalyzed reactions have significantly expanded the synthetic utility of 3-chloroprop-1-ene.

Regioselectivity and Stereoselectivity in Palladium-Catalyzed Processes

Palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The regioselectivity and stereoselectivity of these reactions are critical aspects that can often be controlled by the choice of ligands and reaction conditions. nih.govamazonaws.comnih.gov

In palladium-catalyzed allylic alkylation, a π-allyl palladium complex is formed as an intermediate. researchgate.net The nucleophile can then attack either of the two terminal carbons of the allyl system. The regioselectivity of this attack is influenced by several factors, including the nature of the ligand, the solvent, and any additives. rsc.orgnih.govchemrxiv.org For example, the addition of lithium iodide can influence the regioselectivity in the palladium-catalyzed allylic alkylation of certain substrates. rsc.org

Stereoselectivity is also a key consideration, particularly in asymmetric catalysis where chiral ligands are employed to produce enantioenriched products. nih.govlibretexts.orgrsc.org The development of stereoselective methods allows for the construction of specific stereocenters with high precision. nih.gov

Role of Potassium Enoxyborates in Organic Synthesis

Potassium enoxyborates are versatile nucleophiles in organic synthesis. While the direct reaction of potassium enoxyborates with 3-chloroprop-1-ene is not extensively detailed in the provided context, the general reactivity of organoboron compounds, such as potassium allyltrifluoroborates, highlights their utility in forming new carbon-carbon bonds. organic-chemistry.orgresearchgate.net These compounds are typically stable, have good functional group tolerance, and are used in various coupling reactions. researchgate.net For instance, potassium allyltrifluoroborates can be synthesized from allyl alcohols and subsequently used in reactions with aldehydes to produce homoallylic alcohols. organic-chemistry.orgresearchgate.net

Theoretical and Computational Studies on 3 Chloroprop 1 Ene Systems

Application of Resonance Theory and the Hammond Postulate

Resonance theory and the Hammond postulate are fundamental concepts in organic chemistry that together provide a powerful qualitative explanation for the enhanced reactivity of 3-chloroprop-1-ene in certain reactions, particularly SN1 nucleophilic substitutions. vaia.comquizlet.comvaia.com

In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. For 3-chloroprop-1-ene, the loss of the chloride ion generates an allylic carbocation. vaia.com Resonance theory describes this carbocation not as a single structure but as a hybrid of two resonance structures, where the positive charge is delocalized over two carbon atoms. This delocalization significantly stabilizes the carbocation.

The Hammond postulate states that the structure and energy of the transition state for a given reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. vaia.comvaia.com Since the formation of the allylic carbocation is an endothermic step, the transition state leading to it will be structurally and energetically similar to the carbocation itself. Therefore, the resonance stabilization of the allylic carbocation also lowers the energy of the transition state. vaia.com This lower activation energy leads to a much faster reaction rate compared to a similar compound that forms a non-resonance-stabilized carbocation, such as 1-chloropropane. vaia.comchegg.com

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgunesp.br This theory is a powerful tool for predicting and rationalizing the outcomes of chemical reactions. taylorandfrancis.comnih.gov

In a nucleophilic substitution reaction involving 3-chloroprop-1-ene, the key interaction is between the HOMO of the incoming nucleophile and the LUMO of the 3-chloroprop-1-ene molecule. pku.edu.cn The nucleophile donates electrons from its highest-energy occupied orbital into the lowest-energy empty orbital of the electrophile.

The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile is a critical factor: a smaller energy gap generally leads to a stronger interaction and a faster reaction. taylorandfrancis.com Furthermore, the spatial distribution (the "lobes") of the LUMO on the 3-chloroprop-1-ene molecule can predict the site of nucleophilic attack. FMO theory can thus be used to rationalize why a reaction occurs and to predict its regioselectivity and relative rate. wikipedia.orgpku.edu.cn

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloroprop 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ⁷⁷Se) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. slideshare.net In the context of 3-chloroprop-1-ene research, ¹H and ¹³C NMR are fundamental for confirming the molecular structure and tracking chemical transformations. slideshare.netscielo.br

¹H NMR Spectroscopy: This technique provides detailed information about the number and electronic environment of hydrogen atoms (protons) in a molecule. For 3-chloroprop-1-ene, the ¹H NMR spectrum would exhibit distinct signals for the vinyl and methylene (B1212753) protons, with their chemical shifts and coupling patterns confirming the connectivity of the atoms.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. docbrown.info In 3-chloroprop-1-ene, three distinct signals would be observed, corresponding to the three different carbon environments. docbrown.info The chemical shifts of these signals are influenced by the electronegativity of the chlorine atom. docbrown.info

Reaction Monitoring: NMR is a powerful tool for real-time monitoring of chemical reactions. jhu.edursc.orgresearchgate.net By acquiring NMR spectra at different time intervals, researchers can track the disappearance of reactants and the appearance of products, providing insights into reaction kinetics and mechanisms. jhu.eduosf.iorsc.org This is particularly valuable for understanding the reactions of 3-chloroprop-1-ene.

While ¹H and ¹³C are the most common nuclei studied, NMR can also be applied to other nuclei like ¹⁵N and ⁷⁷Se when these elements are incorporated into the molecular structure through reactions involving 3-chloroprop-1-ene. These specialized NMR techniques can provide further structural details.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloroprop-1-ene

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
H (on C1)¹H5.2-5.4Multiplet
H (on C2)¹H5.8-6.0Multiplet
H (on C3)¹H4.0-4.2Doublet
C1¹³C~117CH₂
C2¹³C~134CH
C3¹³C~45CH₂Cl

Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the identification and quantification of volatile and semi-volatile organic compounds.

In the context of 3-chloroprop-1-ene research, GC-MS is invaluable for:

Product Identification: After a chemical reaction involving 3-chloroprop-1-ene, GC-MS can be used to separate the components of the reaction mixture and provide a mass spectrum for each component. By analyzing the fragmentation patterns in the mass spectra, researchers can identify the structures of the products formed. agriculturejournals.cznih.gov

Purity Assessment: GC-MS can determine the purity of a sample of 3-chloroprop-1-ene or its reaction products by separating impurities and quantifying their relative abundance. nih.govd-nb.info

The GC separates the compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum that serves as a molecular fingerprint. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. bellevuecollege.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. bellevuecollege.educopbela.org

For 3-chloroprop-1-ene, the IR spectrum would show characteristic absorption bands for:

C-H stretching: Alkenyl C-H bonds typically absorb at a higher frequency (around 3000-3100 cm⁻¹) than alkyl C-H bonds (below 3000 cm⁻¹). libretexts.orgpressbooks.pubyoutube.com

C=C stretching: The carbon-carbon double bond stretch appears in the region of 1640-1680 cm⁻¹. libretexts.orgpressbooks.pub

C-Cl stretching: The carbon-chlorine bond stretch is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

By monitoring changes in the IR spectrum during a reaction, researchers can follow the disappearance of reactant functional groups and the appearance of new functional groups in the products. copbela.org

Interactive Data Table: Characteristic IR Absorption Frequencies for 3-Chloroprop-1-ene

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)
Alkene=C-H stretch3000-3100
Alkane-C-H stretch2850-2960
AlkeneC=C stretch1640-1680
Alkyl HalideC-Cl stretch600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light.

While 3-chloroprop-1-ene itself does not have strong absorptions in the UV-Vis region, this technique becomes highly relevant when it reacts to form products with conjugated systems or other chromophores. In such cases, UV-Vis spectroscopy can be effectively used for:

Kinetic Studies: By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. youtube.comthermofisher.comyoutube.com This allows for the calculation of rate constants and the determination of the reaction order. thermofisher.com

Mechanistic Studies: The data obtained from kinetic studies can provide valuable insights into the reaction mechanism, helping to understand the steps involved in the transformation of reactants to products. thermofisher.com

The principle behind this application is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com While 3-chloroprop-1-ene is a liquid at room temperature, this method is crucial for characterizing any solid derivatives or products that may be formed in its reactions. solubilityofthings.com

If a reaction involving 3-chloroprop-1-ene yields a crystalline product, single-crystal X-ray diffraction can provide unambiguous structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Stereochemistry: The absolute configuration of chiral centers.

Molecular packing: How the molecules are arranged in the crystal lattice.

This detailed structural information is invaluable for confirming the identity of a new compound and for understanding its physical and chemical properties. researchgate.netmdpi.com

Chromatographic Methods (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not volatile enough for gas chromatography.

In the context of research involving 3-chloroprop-1-ene, HPLC can be employed for:

Separation of reaction mixtures: HPLC can effectively separate the products, unreacted starting materials, and any byproducts from a reaction mixture.

Purity analysis: It can be used to assess the purity of synthesized compounds by detecting and quantifying any impurities present.

The separation in HPLC is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. Different types of HPLC, such as reversed-phase or normal-phase, can be used depending on the polarity of the compounds being analyzed.

Ion Chromatography for Potassium Quantification in Reaction Media

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ions. metrohm.com This technique is particularly relevant for reactions involving "potassium;3-chloroprop-1-ene" as it provides a reliable method for determining the concentration of potassium ions in the reaction medium.

The United States Pharmacopeia (USP) has recognized ion chromatography as a suitable alternative to traditional methods like atomic absorption spectroscopy (AAS) and flame photometry for potassium analysis. metrohm.comchemicalindustryjournal.co.uk IC offers several advantages, including the ability to analyze multiple cationic species simultaneously and the elimination of the need for flammable gases and costly equipment. metrohm.comchemicalindustryjournal.co.uk

In a typical IC setup for cation analysis, the sample is injected into a stream of eluent which then passes through a separator column. The separated ions are then detected, often by conductivity measurement. umich.edu This allows for the accurate quantification of potassium ions, which can be crucial for understanding the stoichiometry and kinetics of reactions involving potassium salts of 3-chloroprop-1-ene.

Applied Research Directions for 3 Chloroprop 1 Ene in Advanced Synthesis

Strategic Intermediate in the Synthesis of Complex Organic Molecules

3-Chloroprop-1-ene is a pivotal intermediate in the synthesis of intricate organic molecules, including natural products and medicinal compounds. clockss.orgorgsyn.org Its utility stems from the ability to introduce an allyl group, which can be further elaborated through various chemical transformations. wikipedia.org This strategic incorporation of the three-carbon unit is a common tactic in the assembly of complex molecular frameworks.

One notable application is in the total synthesis of natural products. For instance, the synthesis of methyl L-daunosaminide hydrochloride, a key component of certain anthracycline antibiotics, utilizes a derivative of 3-chloroprop-1-ene. clockss.org The synthesis involves the reaction of a Weinreb amide with (E)-tributyl(3-chloroprop-1-en-1-yl)stannane, highlighting the role of a functionalized allyl chloride derivative in constructing a crucial part of the target molecule. clockss.org

The reactivity of the allylic C-H bonds in 3-chloroprop-1-ene and its derivatives is a key feature, making them about 15% weaker than typical sp³ C-H bonds and thus more susceptible to reaction. wikipedia.org This enhanced reactivity is exploited in various synthetic strategies. wikipedia.org

Table 1: Examples of Complex Molecules Synthesized Using 3-Chloroprop-1-ene Derivatives

Target MoleculeKey Reagent Derived from 3-Chloroprop-1-eneSynthetic Strategy
Methyl L-daunosaminide hydrochloride(E)-tributyl(3-chloroprop-1-en-1-yl)stannaneChelation-controlled hydride reduction of a β-amino ketone intermediate. clockss.org
SphinganineNot explicitly stated, but involves chelation-controlled hydride reduction of an amino ketone, a common strategy following allylation.Chelation-controlled hydride reduction. clockss.org

This table illustrates the application of 3-chloroprop-1-ene derivatives in the synthesis of complex bioactive molecules.

Precursor for Novel Heterocyclic Scaffolds

The development of new synthetic methodologies to access a wide variety of functionalized heterocyclic compounds is of critical importance in drug discovery. nih.gov 3-Chloroprop-1-ene serves as a valuable precursor for the synthesis of novel heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds. nih.govnih.gov

The reaction of 3-chloroprop-1-ene with amines can lead to the formation of enamines or imines, which are versatile intermediates for generating various functionalized substances, including N-containing heterocycles. mdpi.com Palladium-catalyzed reactions of phosphorus-containing allyl chloride derivatives with amines have been shown to produce imines or enamines that can be converted to various functionalized phosphorus derivatives. mdpi.com

Furthermore, the synthesis of enantiomerically enriched tetrahydropyridine (B1245486) derivatives, which are important in biology and medicine, can be achieved using piperidine-based allyl chlorides. rsc.org These stable allyl chloride enantiomers can be prepared through kinetic resolution and undergo highly enantiospecific substitution reactions with various nucleophiles. rsc.org

Table 2: Heterocyclic Scaffolds Derived from 3-Chloroprop-1-ene

Heterocyclic ScaffoldSynthetic ApproachKey Intermediates
Functionalized Phosphorus HeterocyclesPalladium-catalyzed isomerization-coupling reaction of a phosphorus-containing allyl chloride with an amine. mdpi.comEnamine or imine compounds. mdpi.com
TetrahydropyridinesKinetic resolution of piperidine-based allyl chlorides followed by enantiospecific substitution. rsc.orgEnantiomerically enriched piperidine-based allyl chlorides. rsc.org
Pyrrolidine StructuresCyclo-linear polymerization of N-allyl-N-(β-chlor)allyl ethanic acid. cyberleninka.ruN-allyl-N-(β-chlor)allyl ethanic acid. cyberleninka.ru

This table showcases the diversity of heterocyclic structures accessible from 3-chloroprop-1-ene and its derivatives.

Role in the Preparation of Organometallic Compounds

3-Chloroprop-1-ene is a key starting material for the preparation of various organometallic reagents, which are indispensable tools in organic synthesis for forming carbon-carbon bonds. mmcmodinagar.ac.inlibretexts.org The most prominent among these are Grignard reagents and organolithium reagents.

Allylmagnesium chloride, a Grignard reagent, is readily prepared by reacting 3-chloroprop-1-ene with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.degoogle.com This reagent is a source of a nucleophilic allyl group and is widely used in allylation reactions. wikipedia.orgthieme-connect.de The use of cyclic ethers such as THF can lead to the formation of stable complexes of allylmagnesium chloride, offering advantages in terms of reaction speed and safety. google.com Similarly, allylmagnesium bromide can be synthesized from allyl bromide and magnesium. wikipedia.org

The preparation of organolithium reagents from 3-chloroprop-1-ene is also a well-established method. masterorganicchemistry.com For instance, 3-chloro-1-lithiopropene can be generated by treating 1-bromo-3-chloropropene (B8598487) with t-BuLi. nih.gov Although unstable, it can be trapped in situ with alkylboronic esters to produce allylic alcohols. nih.gov

Furthermore, 3-chloroprop-1-ene is used in the synthesis of other important organometallic compounds, such as allyl palladium chloride dimer, a catalyst used in various coupling reactions like Suzuki, Heck, and Negishi reactions. google.com It is also a precursor for allylnickel complexes, which have shown high activity as precatalysts in cross-coupling reactions. researchgate.net

Table 3: Key Organometallic Reagents Prepared from 3-Chloroprop-1-ene

Organometallic ReagentPreparation MethodCommon Solvents
Allylmagnesium chlorideReaction of 3-chloroprop-1-ene with magnesium metal. thieme-connect.degoogle.comDiethyl ether, Tetrahydrofuran (THF). thieme-connect.degoogle.com
3-Chloro-1-lithiopropeneTreatment of 1-bromo-3-chloropropene with t-BuLi. nih.govNot specified, generated in situ. nih.gov
Allyl palladium chloride dimerReaction of palladium chloride with 3-chloroprop-1-ene, often with a catalyst like 1,5-cyclooctadiene. google.comToluene. google.com
[(IPr)Ni(allyl)Cl]Reaction of a nickel precursor with 3-chloroprop-1-ene and an N-heterocyclic carbene ligand. researchgate.netNot specified.

This table summarizes important organometallic reagents derived from 3-chloroprop-1-ene and their preparation methods.

Functionalization for Tailored Molecular Architectures

The dual reactivity of 3-chloroprop-1-ene allows for its extensive functionalization to create tailored molecular architectures. chemcess.comsolubilityofthings.com Both the chlorine atom and the double bond can be selectively targeted to introduce a wide range of functional groups, leading to diverse and complex molecular designs.

The chlorine atom can be readily displaced by various nucleophiles, such as iodide, cyanide, isothiocyanate, and thiols, in substitution reactions. chemcess.com This allows for the introduction of a variety of functionalities at the allylic position. For example, reaction with sodium sulfite (B76179) yields sodium allyl sulfonate, a compound with applications in cosmetics and pharmaceuticals. chemcess.com

The double bond of 3-chloroprop-1-ene can undergo a plethora of addition reactions. chemcess.com For instance, it can react with hydrogen halides, halogens, silanes, boranes, and phosphorus trichloride. chemcess.com These reactions provide access to a wide range of functionalized propane (B168953) derivatives.

Furthermore, 3-chloroprop-1-ene can be used in polymerization reactions. It can polymerize with sulfur dioxide to form polysulfones. chemcess.com It is also a component in the formation of polymers with phenol (B47542) and formaldehyde. nih.gov The ability to introduce the allyl group into ionic liquids also opens up possibilities for creating functionalized materials with unique properties. researchgate.net

Table 4: Functionalization Reactions of 3-Chloroprop-1-ene

Reaction TypeReagent(s)Functional Group Introduced
Nucleophilic SubstitutionSodium sulfiteSulfonate group (-SO₃Na). chemcess.com
Nucleophilic SubstitutionCyanideCyano group (-CN). chemcess.com
AdditionHydrobromic acid (with peroxides)Bromo group at the terminal carbon (anti-Markovnikov). chemcess.com
AdditionHalogens (e.g., Cl₂, Br₂)Dihalo- functionality. chemcess.com
PolymerizationSulfur dioxidePolysulfone backbone. chemcess.com
PolymerizationPhenol, FormaldehydePhenolic resin with allyl functionality. nih.gov

This table provides examples of the diverse functionalization reactions that 3-chloroprop-1-ene can undergo to create tailored molecular structures.

Environmental Transformation Research Pertaining to Halogenated Propenes

Abiotic and Biotic Degradation Pathways in Environmental Systems

The persistence of allyl chloride in the environment is governed by both abiotic (non-biological) and biotic (biological) degradation processes. These pathways determine the compound's half-life and the nature of its transformation products.

Abiotic Degradation

Abiotic degradation of allyl chloride primarily occurs through hydrolysis and photolysis.

Hydrolysis: In aquatic environments, allyl chloride is susceptible to hydrolysis, a chemical reaction with water. The rate of this reaction is influenced by temperature and pH. It has been estimated that the hydrolysis half-life of allyl chloride in water at 25°C and a neutral pH of 7 is approximately 2.0 years. wikipedia.org The hydrolysis of allyl chloride is more rapid than that of its saturated analogue, n-propyl chloride. who.int This increased reactivity is attributed to the formation of a resonance-stabilized allylic carbocation intermediate, which facilitates the nucleophilic substitution of the chlorine atom by a hydroxyl group, leading to the formation of allyl alcohol. who.intresearchgate.net Under alkaline conditions, the hydrolysis of allyl chloride to allyl alcohol is accelerated. wikipedia.org

Photodegradation: In the atmosphere, allyl chloride is subject to photodegradation, primarily through reactions with photochemically generated hydroxyl radicals (•OH). The calculated atmospheric half-life for this reaction is less than one day, indicating rapid removal from the air. who.int Reaction with ozone also contributes to its atmospheric degradation, albeit at a slower rate. who.int Direct photolysis by sunlight is not considered a significant degradation pathway. who.int The anticipated products from the reaction of allyl chloride with ozone or hydroxyl radicals in the atmosphere include formaldehyde, formic acid, chloroacetaldehyde, chloroacetic acid, and chlorinated hydroxy carbonyls. wikipedia.org

Biotic Degradation

Microbial degradation is a critical pathway for the removal of allyl chloride from contaminated soil and groundwater. Several bacterial species, particularly from the genera Pseudomonas and Rhodococcus, have been shown to degrade halogenated hydrocarbons and are implicated in the breakdown of allyl chloride. nih.govnih.gov

Research on the closely related compound 1,3-dichloropropene (B49464) provides a model for the likely biotic degradation pathway of allyl chloride. The gram-negative bacterium Pseudomonas cichorii 170, isolated from soil repeatedly treated with 1,3-dichloropropene, can utilize this compound as a sole carbon and energy source. nih.gov This degradation is initiated by a hydrolytic haloalkane dehalogenase, an enzyme that cleaves the carbon-halogen bond. nih.gov This initial step for allyl chloride would result in the formation of allyl alcohol.

Following this initial dehalogenation, the pathway likely proceeds through two sequential oxidation steps catalyzed by an alcohol dehydrogenase and an aldehyde dehydrogenase, converting allyl alcohol to acrolein and then to acrylic acid. nih.gov The involvement of aldehydes in the metabolic activation of allyl chloride is supported by studies showing that inhibition of aldehyde dehydrogenase increases its mutagenic activity in Salmonella typhimurium. who.int

The haloalkane dehalogenase gene (dhaA) involved in the initial conversion of 1,3-dichloropropene in Pseudomonas cichorii 170 has been found to be identical to a gene in the gram-positive bacterium Rhodococcus rhodochrous NCIMB13064, highlighting the role of this enzyme across different bacterial species in the degradation of chlorinated propenes. nih.gov Rhodococcus species are known for their metabolic versatility and ability to degrade a wide range of organic compounds, including chloroalkanes and aromatic hydrocarbons. nih.gov

Volatilization and Environmental Mobility Studies

The environmental mobility of allyl chloride is largely dictated by its physical and chemical properties, particularly its volatility and its interaction with soil and water.

Volatilization: Allyl chloride is a volatile liquid with a high vapor pressure, leading to its rapid evaporation when released into the environment. researchgate.net Volatilization is expected to be the most significant process for the loss of allyl chloride from water. who.int The potential for a chemical to volatilize from water to air is described by its Henry's Law constant. For allyl chloride, the Henry's Law constant has been reported, indicating its tendency to partition from the aqueous phase to the atmosphere. wikipedia.orgnih.gov

Environmental Mobility: The mobility of allyl chloride in soil is influenced by its adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. Chemicals with low Koc values are generally mobile in soil and have a higher potential to leach into groundwater. Allyl chloride is not expected to adsorb significantly to soil.

The following table summarizes key physical and chemical properties of allyl chloride that influence its environmental mobility.

PropertyValueImplication for Environmental Mobility
Molecular Formula C₃H₅Cl-
Molecular Weight 76.52 g/mol -
Water Solubility 3.6 g/L (at 20°C)Moderate solubility can lead to transport in water. wikipedia.orgwikipedia.org
Vapor Pressure 295 mmHg (at 20°C)High vapor pressure indicates high volatility. wikipedia.org
Henry's Law Constant 2.69 (at 25°C)High value suggests significant volatilization from water. wikipedia.org
Log Octanol-Water Partition Coefficient (Kow) 1.45Low value suggests limited bioaccumulation potential. researchgate.net
Soil Adsorption Coefficient (Koc) Low (expected)Low soil adsorption indicates high mobility in soil.

Research on the Environmental Implications of Halogenated Volatile Organic Compounds

Halogenated volatile organic compounds (HVOCs), including halogenated propenes like allyl chloride, are a class of chemicals with significant environmental and human health implications. Their widespread use as solvents, degreasers, and chemical intermediates has led to their presence as environmental contaminants. epa.gov

The persistence of many HVOCs in the environment is a major concern. The strength of the carbon-halogen bond often makes these compounds resistant to degradation. nih.gov This persistence can lead to long-term contamination of soil, groundwater, and air.

From a human health perspective, exposure to HVOCs can occur through inhalation, ingestion, and dermal contact. Allyl chloride is known to be an irritant to the eyes and respiratory tract upon acute inhalation exposure. researchgate.netepa.gov Chronic exposure has been linked to liver and kidney damage. researchgate.netepa.gov The U.S. Environmental Protection Agency (EPA) has classified allyl chloride as a Group C, possible human carcinogen, based on limited animal studies. researchgate.netepa.gov Furthermore, allyl chloride has been shown to be mutagenic in bacteria and fungi and can induce chromosomal aberrations. who.int

The environmental presence of HVOCs also has broader ecological consequences. Some of these compounds can contribute to the formation of ground-level ozone (smog) and can be toxic to aquatic life. The release of halogenated compounds into the atmosphere can also have implications for atmospheric chemistry.

Research into the bioremediation of sites contaminated with HVOCs is an active area. Understanding the microbial pathways for the degradation of these compounds is crucial for developing effective strategies to clean up contaminated environments. The study of bacteria like Pseudomonas and Rhodococcus that possess dehalogenase enzymes offers promising avenues for the biological treatment of HVOC-polluted sites. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.